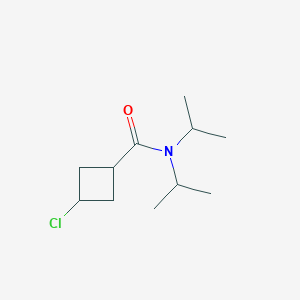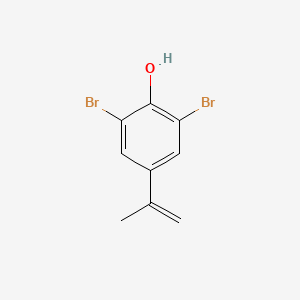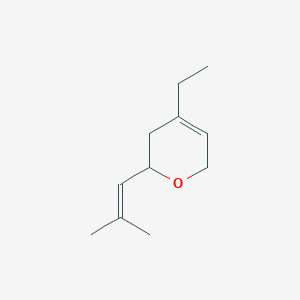
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピランは、ピラン類に属する有機化合物です。ピラン類は、6員環中に酸素原子を含む複素環式化合物です。この特定の化合物は、ピラン環にエチル基と2-メチルプロプ-1-エン-1-イル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
4-エチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピランの合成は、いくつかの合成経路によって達成できます。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化することです。例えば、4-エチル-2-ブテン-1-オールと酸触媒との反応は、目的のピラン化合物の形成につながります。反応条件は、通常、硫酸またはp-トルエンスルホン酸などの触媒の存在下で反応物を加熱することを伴います。
工業的生産方法
工業的な設定では、4-エチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピランの生産には、高収率と高純度を確保するために連続フロープロセスが関与する場合があります。高度な触媒システムと最適化された反応条件を使用することで、合成の効率を高めることができます。さらに、蒸留またはクロマトグラフィーなどの精製技術を使用して、反応混合物から化合物を分離することができます。
3. 化学反応の解析
反応の種類
4-エチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピランは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するケトンまたはアルデヒドを生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、化合物をアルコールまたはアルカンに変換できます。
置換: この化合物は、官能基が他の基に置き換わる置換反応を起こすことができます。例えば、ハロゲン化は、塩素または臭素などの試薬を使用して、ハロゲン原子を分子に導入することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩化鉄(III)などの触媒の存在下での塩素ガス。
生成される主な生成物
酸化: ケトンまたはアルデヒドの生成。
還元: アルコールまたはアルカンの生成。
置換: ハロゲン化誘導体の生成。
4. 科学研究への応用
4-エチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピランは、いくつかの科学研究の用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗酸化性などの潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。
産業: 香料、フレーバー、その他の特殊化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-ethyl-2-buten-1-ol with an acid catalyst can lead to the formation of the desired pyran compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
4-エチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピランの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合することで、その活性を調節する可能性があります。例えば、炎症性経路に関与する特定の酵素の活性を阻害し、抗炎症効果をもたらす可能性があります。さらに、この化合物の抗酸化作用は、フリーラジカルを消去し、細胞を酸化損傷から保護することに関与している可能性があります。
6. 類似化合物の比較
類似化合物
4-エチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピラン: 特定の置換基と構造的配置のためにユニークです。
2,3-ジヒドロ-4H-ピラン: エチル基と2-メチルプロプ-1-エン-1-イル基が欠如しているため、化学的性質が異なります。
4-メチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピラン: 類似の構造ですが、エチル基ではなくメチル基を持っています。
独自性
4-エチル-2-(2-メチルプロプ-1-エン-1-イル)-3,6-ジヒドロ-2H-ピランにエチル基と2-メチルプロプ-1-エン-1-イル基が存在することは、疎水性の上昇や特定の生物活性の可能性などのユニークな化学的性質をもたらします。これらの構造的特徴は、それを他のピラン誘導体と区別し、研究と産業におけるその多様な用途に貢献しています。
類似化合物との比較
Similar Compounds
4-Ethyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran: Unique due to its specific substituents and structural configuration.
2,3-Dihydro-4H-pyran: Lacks the ethyl and 2-methylprop-1-en-1-yl groups, resulting in different chemical properties.
4-Methyl-2-(2-methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl and 2-methylprop-1-en-1-yl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological activities. These structural features distinguish it from other pyran derivatives and contribute to its diverse applications in research and industry.
特性
CAS番号 |
143913-60-4 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
4-ethyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-4-10-5-6-12-11(8-10)7-9(2)3/h5,7,11H,4,6,8H2,1-3H3 |
InChIキー |
WMBOZKLQUAEIEY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CCOC(C1)C=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


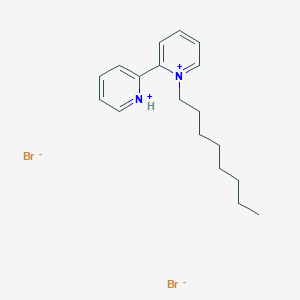
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
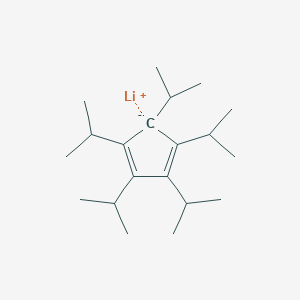
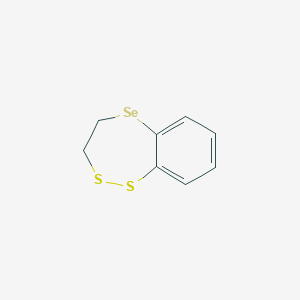
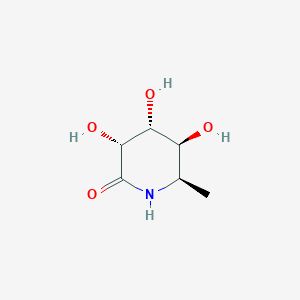
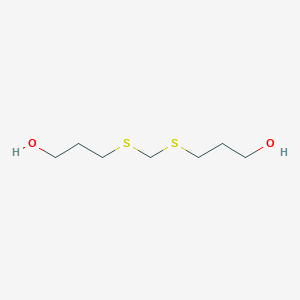
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)

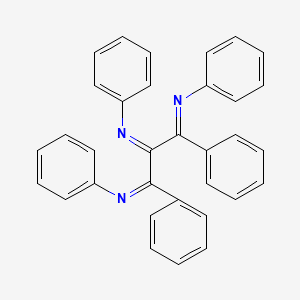
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
